N-(3,4-dimethoxyphenethyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
CAS No.: 955545-02-5
Cat. No.: VC4891273
Molecular Formula: C26H30N4O4
Molecular Weight: 462.55
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 955545-02-5 |
---|---|
Molecular Formula | C26H30N4O4 |
Molecular Weight | 462.55 |
IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide |
Standard InChI | InChI=1S/C26H30N4O4/c1-17(2)13-25-28-29-26(34-25)21-15-19-7-5-6-8-20(19)30(21)16-24(31)27-12-11-18-9-10-22(32-3)23(14-18)33-4/h5-10,14-15,17H,11-13,16H2,1-4H3,(H,27,31) |
Standard InChI Key | MRWLCHVQYYZOJH-UHFFFAOYSA-N |
SMILES | CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Introduction
Molecular Characteristics
N-(3,4-Dimethoxyphenethyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS: 955545-02-5) is a nitrogen-rich heterocyclic compound. Its molecular formula, C₂₆H₃₀N₄O₄, corresponds to a molecular weight of 462.5 g/mol . The SMILES notation (COc1ccc(CCNC(=O)Cn2c(-c3nnc(CC(C)C)o3)cc3ccccc32)cc1OC
) reveals critical structural features:
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A 3,4-dimethoxyphenethyl group linked via an acetamide bridge.
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An indole core substituted with a 5-isobutyl-1,3,4-oxadiazole ring.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₆H₃₀N₄O₄ |
Molecular Weight | 462.5 g/mol |
SMILES Notation | COc1ccc(CCNC(=O)Cn2c(-c3nnc(CC(C)C)o3)cc3ccccc32)cc1OC |
Key Functional Groups | Indole, Oxadiazole, Acetamide |
The indole moiety is known for its role in serotonin analogs and kinase inhibitors, while the oxadiazole ring contributes to metabolic stability and ligand-receptor interactions .
Synthesis and Production
The synthesis of this compound follows a convergent strategy common to N-substituted acetamides with oxadiazole substituents . A typical pathway involves:
Stepwise Synthesis
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Indole Intermediate Preparation:
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Acetamide Coupling:
Industrial Scalability
While laboratory-scale synthesis employs batch reactors, industrial production may utilize continuous flow systems to enhance yield and purity. Solvent selection (e.g., dichloromethane) and catalytic optimization are critical for cost-effective manufacturing .
Case Studies from Structural Analogs
Analgesic and Anti-inflammatory Effects
A related compound, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, reduced pain responses in murine models by modulating calcium channels and NF-κB signaling . Structural similarities suggest comparable mechanisms for the target compound.
Anticancer Activity
Indole-oxadiazole hybrids induce apoptosis in cancer cells by inhibiting topoisomerase II and activating caspase-3 . For instance, 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole derivatives showed cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 8.2 μM) .
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparison
The target compound’s dimethoxyphenethyl group enhances solubility and receptor affinity compared to chlorophenyl analogs .
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